2-Formylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-formylquinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO3/c13-6-7-5-9(11(14)15)8-3-1-2-4-10(8)12-7/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFFPQBJNOEBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Formylquinoline 4 Carboxylic Acid and Its Precursors/analogs
Classical and Modified Total Synthesis Approaches
The foundational step in synthesizing 2-Formylquinoline-4-carboxylic acid is the construction of the quinoline-4-carboxylic acid ring system. Several classical named reactions, along with their modern adaptations, are instrumental in achieving this.
Pfitzinger Reaction Variants in Quinoline-4-carboxylic Acid Synthesis
The Pfitzinger reaction is a cornerstone in quinoline (B57606) synthesis, involving the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base to form substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net The reaction proceeds through the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the quinoline-4-carboxylic acid. wikipedia.org
The versatility of the Pfitzinger reaction allows for the synthesis of a variety of quinoline-4-carboxylic acid derivatives by simply changing the carbonyl component. jocpr.com For instance, the reaction of isatin with acetone (B3395972) yields 2-methylquinoline-4-carboxylic acid. google.com The reaction conditions can be modified to improve yields and accommodate a wider range of substrates. documentsdelivered.com One modification involves using enaminones in place of traditional 1,3-dicarbonyl compounds, which can lead to the formation of quinoline-4-carboxylic acids in good yields. researchgate.net
| Reactant 1 | Reactant 2 | Base | Product | Reference |
| Isatin | Acetone | Potassium Hydroxide | 2-Methylquinoline-4-carboxylic acid | google.com |
| Isatin | Ketone | Potassium Hydroxide | Substituted quinoline-4-carboxylic acid | wikipedia.org |
| Isatin | Enaminone | Aqueous Potassium Hydroxide | Quinoline-4-carboxylic acid | researchgate.net |
Doebner Reaction Modifications and Scope for Quinoline-4-carboxylic Acid
The Doebner reaction provides an alternative and effective method for synthesizing quinoline-4-carboxylic acids. This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org A significant advantage of the Doebner reaction is its ability to accommodate a wide range of anilines, including those with electron-withdrawing groups, which can be challenging substrates in other quinoline syntheses. nih.govacs.org
Recent advancements have focused on developing more environmentally friendly and efficient versions of the Doebner reaction. One such modification utilizes a dual green solvent system of water and ethylene (B1197577) glycol with p-toluenesulfonic acid (p-TSA) as a catalyst. tandfonline.com This approach offers mild reaction conditions, high conversion rates, and shorter reaction times. tandfonline.com The reaction mechanism is believed to proceed through the formation of an imine from the aniline and aldehyde, which then reacts with pyruvic acid, followed by cyclization and dehydration. thieme-connect.com
| Aniline | Aldehyde | Catalyst/Solvent | Product | Reference |
| Aniline | Benzaldehyde | p-TSA / Water-Ethylene Glycol | 2-Phenylquinoline-4-carboxylic acid | tandfonline.com |
| 6-(trifluoromethoxy)aniline | Benzaldehyde | BF3·THF / MeCN | 2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid | nih.govacs.org |
| Aniline | 2-Nitrobenzaldehyde | Trifluoroacetic acid / Ethanol | 2-(2-Nitrophenyl)quinoline-4-carboxylic acid | nih.gov |
Syntheses from Indole-2,3-dione Ring Systems
Indole-2,3-dione, commonly known as isatin, is a pivotal starting material for the synthesis of quinoline-4-carboxylic acids, primarily through the Pfitzinger reaction as discussed earlier. wikipedia.org The reaction of isatin with a strong base like potassium hydroxide opens the five-membered ring to form a keto-acid aniline intermediate. researchgate.net This intermediate is then condensed with a carbonyl compound, leading to the formation of the quinoline ring. researchgate.net The utility of isatin and its derivatives in synthesizing a diverse array of quinoline-4-carboxylic acids has been extensively demonstrated. researchgate.netui.ac.idijsr.net
Functional Group Interconversion Strategies for Aldehyde and Carboxylic Acid Moieties
Once the quinoline-4-carboxylic acid core is established, the next critical phase is the introduction and manipulation of the formyl and carboxylic acid groups at the C2 and C4 positions, respectively.
Selective Oxidation Protocols for Methyl and Aldehyde Precursors
The conversion of a methyl group at the C2 position of the quinoline ring to a formyl group is a key step in the synthesis of this compound. This transformation is typically achieved through selective oxidation. While direct oxidation of a methyl group can be challenging, a common strategy involves the oxidation of a precursor like 2-methylquinoline-4-carboxylic acid. Various oxidizing agents can be employed for this purpose. solubilityofthings.comfiveable.me For instance, selenium dioxide (SeO₂) is a known reagent for the allylic oxidation of methyl groups to aldehydes. imperial.ac.uk
Another approach involves the ozonolysis of a vinyl group at the C2 position. A patent describes a method where 2-methylquinoline-4-carboxylic acid is first reacted with an aldehyde (like benzaldehyde) to form a 2-vinylquinoline (B1294476) derivative. google.com Subsequent oxidative cleavage of the vinyl group, for example, using potassium permanganate (B83412), would yield the desired this compound. google.com
| Starting Material | Reagent(s) | Product | Reference |
| 2-Methylquinoline-4-carboxylic acid | 1. Benzaldehyde2. Potassium Permanganate | This compound | google.com |
| Primary Alcohol (general) | Pyridinium chlorochromate (PCC) | Aldehyde | solubilityofthings.comfiveable.me |
| Aldehyde (general) | Potassium permanganate (KMnO₄) | Carboxylic Acid | solubilityofthings.com |
Carboxylic Acid Functionalization from other Quinoline Derivatives
The carboxylic acid group at the C4 position is often introduced during the primary quinoline synthesis, as seen in the Pfitzinger and Doebner reactions which directly yield quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org However, it is also possible to introduce this functionality through the modification of other quinoline derivatives. For example, a quinoline derivative with a different functional group at the C4 position, such as a nitrile or an ester, could be hydrolyzed to the corresponding carboxylic acid. Carboxylic acid derivatives can be interconverted, for instance, an acyl chloride can be reacted with an alkoxide to form an ester. libretexts.org
An in-depth examination of the synthetic strategies for producing this compound and its related structural analogs reveals a focus on building the fundamental quinoline-4-carboxylic acid core. Research highlights advancements in green chemistry, the efficiency of multi-component reactions, and detailed mechanistic studies that underpin these synthetic routes.
Chemical Transformations and Derivatization Strategies of 2 Formylquinoline 4 Carboxylic Acid
Reactions Involving the Formyl Group
The formyl group at the C2 position of the quinoline (B57606) ring is a key site for chemical modification, readily undergoing reactions typical of aromatic aldehydes. These transformations are fundamental in constructing more complex molecular frameworks.
Condensation Reactions and Imine Formation
The carbonyl group of the 2-formyl moiety serves as an electrophilic center, readily undergoing condensation reactions with primary amines to form imines, commonly known as Schiff bases. iosrjournals.org This reaction is typically catalyzed by either acid or base and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. iosrjournals.org The formation of the C=N double bond is a reversible process, and the reaction equilibrium can often be driven towards the product by removing water. iosrjournals.org
The reaction of 3-formylquinolines with various primary amines, such as 2-aminothiophenol, 2-aminothiazole, and 4-aminophenol, in refluxing ethanol has been demonstrated to produce the corresponding Schiff bases in good yields. ekb.eg Similarly, 2-chloro-3-formylquinolines readily condense with substituted anilines and phenylhydrazine to yield the respective imines and hydrazones. rsc.org These examples highlight the general reactivity of the formyl group on the quinoline ring system towards amine nucleophiles.
Table 1: Examples of Condensation Reactions with Formylquinolines
| Reactant 1 | Reactant 2 | Product Type |
|---|---|---|
| 3-Formyl-2-quinolinone | 2-Aminothiophenol | Schiff Base |
| 3-Formyl-2-quinolinone | 2-Aminothiazole | Schiff Base |
| 2-Chloro-3-formylquinoline | Substituted Anilines | Schiff Base |
Selective Reductions and Oxidations
The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) or oxidized to a carboxylic acid, providing further avenues for derivatization. The choice of reagent is crucial to ensure chemoselectivity, particularly in the presence of the carboxylic acid group at the 4-position.
For the selective reduction of an aldehyde in the presence of a carboxylic acid, mild reducing agents are typically employed. Sodium borohydride (NaBH₄) is a suitable reagent for this transformation as it is generally unreactive towards carboxylic acids under standard conditions. researchgate.net The reduction of 2-chloroquinoline-3-carbaldehydes to the corresponding alcohols has been achieved using sodium borohydride in methanol. rsc.org
Conversely, the oxidation of the formyl group to a carboxylic acid can be accomplished using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and milder reagents like silver oxide (Ag₂O). organic-chemistry.org The oxidation of 2-chloro-3-formylquinoline to the corresponding carboxylic acid has been reported using silver nitrite in the presence of sodium hydroxide (B78521). rsc.org
Reactions Involving the Carboxylic Acid Group
The carboxylic acid group at the C4 position offers a complementary site for derivatization, allowing for the introduction of a variety of functional groups through reactions such as esterification and amidation.
Esterification and Amidation Reactions
Esterification of the 4-carboxylic acid group can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.com This is a reversible reaction, and the equilibrium is typically shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The formation of the methyl ester of 2-formylquinoline-4-carboxylic acid has been documented, indicating the feasibility of this transformation. glpbio.com Alternatively, esters can be prepared by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. commonorganicchemistry.com
Amidation of the carboxylic acid group provides a direct route to amides. This can be accomplished by the direct reaction of the carboxylic acid with an amine, often at high temperatures to drive off water. libretexts.orglibretexts.org However, this direct method can be challenging due to the formation of an unreactive ammonium carboxylate salt. libretexts.orglibretexts.org More commonly, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid, facilitating amide bond formation under milder conditions. libretexts.orgnih.gov The synthesis of various amides from quinoline-4-carboxylic acids has been reported using these methods. nih.gov
Table 2: Derivatization of the Carboxylic Acid Group
| Reaction Type | Reagents | Product |
|---|---|---|
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride |
| Esterification via Acyl Chloride | Acyl Chloride, Alcohol | Ester |
| Amidation (Direct) | Amine, Heat | Amide |
Hydrazide Formation and Further Derivatization
The carboxylic acid group can be converted into a hydrazide, which serves as a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives. Hydrazides are typically prepared by reacting an ester derivative of the carboxylic acid with hydrazine hydrate. For example, 2-methyl-quinoline-4-carboxylic acid hydrazide has been synthesized by refluxing the corresponding methyl ester with hydrazine hydrate in methanol. chemicalbook.com
These hydrazides are themselves reactive intermediates. The hydrazide moiety can undergo condensation with aldehydes and ketones to form hydrazones. researchgate.net For instance, a series of 2-arylquinoline-4-carboxylic acid hydrazide-hydrazones were synthesized by reacting the parent hydrazides with various aldehydes. researchgate.netnih.gov This demonstrates a powerful strategy for further molecular elaboration.
Transition Metal-Catalyzed Coupling Reactions of this compound Derivatives
Transition metal-catalyzed cross-coupling reactions represent a powerful tool for C-C and C-heteroatom bond formation. For derivatives of this compound, the carboxylic acid group itself can serve as a functional handle in decarboxylative coupling reactions. rsc.org These reactions offer an alternative to traditional cross-coupling methods that require the pre-synthesis of organometallic reagents.
In a typical decarboxylative cross-coupling reaction, a transition metal catalyst, often palladium or copper, facilitates the coupling of an aromatic carboxylic acid with a coupling partner, such as an aryl halide or boronic acid, with the extrusion of carbon dioxide (CO₂). While specific applications of this methodology to this compound are not widely reported, the general principles suggest its potential as a substrate. Such a reaction would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the quinoline ring, providing a direct route to functionalized derivatives. The reaction typically requires a metal catalyst, a suitable ligand, a base, and often an oxidant. The development of these methods for quinoline carboxylic acids could provide a more sustainable and efficient route for the synthesis of complex quinoline-based molecules. rsc.orgnih.gov
Computational and Theoretical Investigations
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are fundamental in exploring the intrinsic properties of molecules. These calculations provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are crucial for designing new compounds and understanding their behavior.
Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying medium to large-sized organic molecules due to its excellent balance of accuracy and computational cost. DFT is extensively applied to investigate the electronic properties of quinoline (B57606) derivatives. nih.govnih.gov
Researchers commonly use functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to optimize molecular geometries and calculate key electronic descriptors. researchgate.net These studies often focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.govscielo.br A smaller energy gap generally implies higher reactivity.
DFT calculations are also employed to determine other important properties such as dipole moments, molecular electrostatic potential (MEP) maps, and various reactivity descriptors like electronegativity, chemical hardness, and softness. nih.govphyschemres.org MEP maps are particularly useful as they visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites for potential chemical reactions.
Table 1: Selected DFT-Calculated Properties of Substituted Quinoline Derivatives
| Compound | Method (Functional/Basis Set) | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| (E)-3-(2-chlorobenzylidene)-2-(2-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (CMQ) | B3LYP/6-311++G(d,p) | -6.42 | -2.15 | 4.27 | scielo.br |
| (E)-3-(2-nitrobenzylidene)-2-(4-methoxyphenyl)-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (NMQ) | B3LYP/6-311++G(d,p) | -6.75 | -2.75 | 4.00 | scielo.br |
| 4-hydroxy-3-cyano-7-chloro-quinoline | B3LYP/6-311G(d,p) | -7.14 | -2.52 | 4.62 | researchgate.net |
| Various Tunable Quinoline Derivatives | B3LYP/6-31G'(d,p) | Analysis of electrophilicity, chemical potential, hardness, and softness | nih.gov |
This table is interactive. Click on the headers to sort the data.
Before DFT became prevalent, ab initio Hartree-Fock (HF) and semi-empirical methods were the primary tools for quantum chemical investigations. The Hartree-Fock method provides a fundamental approximation of the many-electron Schrödinger equation but neglects electron correlation, which can affect the accuracy of the results. Semi-empirical methods are faster but rely on parameters derived from experimental data.
Studies on quinoline derivatives have utilized these methods, often in comparison with DFT. For example, the vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline were analyzed using both DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311G(d,p) basis set. researchgate.net The results showed that while both methods could reproduce the experimental vibrational frequencies after applying appropriate scaling factors, the DFT calculations were generally in better agreement with the experimental data. researchgate.net This highlights the importance of including electron correlation, which is a key advantage of DFT over the HF method for many molecular systems.
Molecular Modeling and Simulation Approaches for Quinoline Scaffolds
While quantum chemistry focuses on the electronic structure of single molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in more complex environments, such as in solution or interacting with biological macromolecules.
The three-dimensional shape (conformation) of a molecule is critical to its function, particularly in biological systems. Conformational analysis aims to identify the stable, low-energy arrangements of a molecule's atoms. For flexible molecules, this can be a complex task. Computational methods, including DFT and molecular mechanics, are used to explore the potential energy surface and identify stable conformers. scielo.brscispace.com
Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov This technique provides a dynamic picture of how a quinoline derivative might behave in a biological environment, such as the active site of an enzyme. MD simulations have been used to assess the potential of various quinoline derivatives as enzyme inhibitors. nih.govdoi.org These simulations can reveal key intermolecular interactions (like hydrogen bonds), calculate binding energies, and evaluate the stability of the ligand-protein complex over time. nih.govdoi.org For instance, MD simulations were performed on a quinoline-4-carbaldehyde derivative to investigate its potential as an acetylcholinesterase inhibitor, providing insights into its dynamic behavior and binding stability. nih.gov
Table 2: Applications of Molecular Dynamics (MD) Simulations on Quinoline Scaffolds
| Quinoline Derivative(s) | Biological Target | Key Findings from MD Simulation | Reference |
|---|---|---|---|
| Dihydroxyl-quinoline-4-carbaldehyde | Acetylcholinesterase | Identified key intermolecular interactions and dynamic behavior in the enzyme's active site. | nih.gov |
| Halogenated Quinoline Derivatives | Monoamine Oxidase (MAO-A/B) | Confirmed the stability of ligand-protein complexes and identified crucial binding interactions. | nih.gov |
| Quinoline-3-carboxamide Derivatives | ATM Kinase | Established the stability of the interactions between the inhibitors and the enzyme. | mdpi.com |
| General Quinoline Derivatives | RSV G protein and YFV MTase protein | Analysis of RMSD, RMSF, and Radius of Gyration supported the stability of ligand-protein complexes. | doi.org |
This table is interactive. Click on the headers to sort the data.
Quantitative Structure-Property Relationship (QSPR) and its biological counterpart, QSAR (Quantitative Structure-Activity Relationship), are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their physical, chemical, or biological properties. nih.gov
In a typical QSPR/QSAR study, various molecular descriptors (numerical representations of molecular structure) are calculated for a set of quinoline derivatives. These descriptors can encode information about the molecule's topology, geometry, or electronic properties. Statistical methods, such as multiple linear regression or more complex machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with an observed property (e.g., boiling point, solubility, or biological activity). nih.gov
For instance, QSPR analysis has been applied to quinolone antibiotics to correlate their physicochemical properties with various topological indices. nih.gov Such models are valuable for predicting the properties of new, unsynthesized quinoline derivatives, thereby guiding the design of compounds with desired characteristics and reducing the need for extensive experimental work.
Mechanistic Pathways Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, transition states, and intermediates, researchers can map out the entire reaction pathway and determine the most likely mechanism. researchgate.net
For the synthesis of quinoline-4-carboxylic acids, often achieved through reactions like the Doebner synthesis, computational studies can provide critical insights. mdpi.comnih.gov Theoretical models can be used to evaluate the role of catalysts, solvents, and substituent effects on the reaction outcome and yield. For example, model theoretical studies have been used to clarify the role of indium chloride as a Lewis acid catalyst in the rapid synthesis of quinoline-4-carboxylic acid derivatives. nih.gov
Furthermore, computational methods can help explain the formation of unexpected by-products or determine the regioselectivity of a reaction. mdpi.com By comparing the energy barriers of different possible pathways, chemists can understand why a particular product is favored, which is essential for optimizing reaction conditions and developing new synthetic strategies. researchgate.net
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-Formylquinoline-4-carboxylic acid, both ¹H and ¹³C NMR are employed to confirm the identity and placement of every atom in the molecular structure.
In ¹H NMR spectroscopy, the acidic proton of the carboxyl group (–COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 δ, though its exact position can be influenced by solvent and concentration due to hydrogen bonding. pressbooks.pub The aldehyde proton (–CHO) would also resonate in a distinct downfield region, typically between 9-10 ppm, appearing as a singlet. The protons on the quinoline (B57606) ring system will appear in the aromatic region (approximately 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing formyl and carboxylic acid groups.
In ¹³C NMR spectroscopy, the carbon atoms of the carboxyl and formyl groups are highly deshielded and appear at the low-field end of the spectrum. The carboxyl carbon typically resonates in the 165 to 185 δ range. pressbooks.pub The aldehyde carbonyl carbon is also found in a similar downfield region. The remaining carbon signals correspond to the quinoline ring, with their chemical shifts providing further confirmation of the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH ) | ~12.0 (broad singlet) | - |
| Carboxylic Acid (C OOH) | - | ~165-185 |
| Aldehyde (-C HO ) | ~9.0-10.0 (singlet) | ~190-200 |
| Quinoline Aromatic Protons | ~7.5-9.0 (multiplets) | - |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in this compound.
IR spectroscopy is particularly effective for detecting polar bonds. The spectrum of this compound would be characterized by several key absorption bands. A very broad band is expected in the region of 2500–3300 cm⁻¹, which is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The carbonyl (C=O) stretching vibrations are also prominent. A strong, sharp peak for the carboxylic acid carbonyl is expected between 1710 and 1760 cm⁻¹. pressbooks.publibretexts.org Conjugation with the quinoline ring would likely shift this absorption to the lower end of the range. pressbooks.publibretexts.org A distinct C=O stretching band for the aldehyde group would also be present, typically around 1680-1715 cm⁻¹. Additionally, C–O stretching of the carboxylic acid would appear in the 1200-1320 cm⁻¹ region. quimicaorganica.org
Raman spectroscopy provides complementary information. While the polar C=O and O-H groups give strong IR signals, the non-polar aromatic C=C bonds of the quinoline ring system often produce strong signals in the Raman spectrum, typically in the 1400-1650 cm⁻¹ region. This makes the combination of IR and Raman spectroscopy a powerful tool for a complete functional group analysis.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 2500–3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1710–1760 | Strong |
| Aldehyde | C=O stretch | 1680–1715 | Strong |
| Aromatic Ring | C=C stretch | 1400–1650 | Medium-Variable |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation patterns under electron impact (EI) or other ionization methods. The molecular ion peak (M⁺) in the mass spectrum would confirm the compound's molecular weight.
The fragmentation of quinoline-4-carboxylic acids is well-documented. chempap.orgresearchgate.net For this compound, key fragmentation pathways would include the loss of the carboxyl group as a radical (•COOH), resulting in a fragment ion [M - 45]⁺. chempap.org Another common fragmentation is the expulsion of a carbon dioxide molecule (CO₂), leading to an [M - 44]⁺• ion. chempap.org The presence of the formyl group introduces additional fragmentation possibilities, such as the loss of a hydrogen radical (•H) to form an [M - 1]⁺ ion or the loss of a formyl radical (•CHO) to give an [M - 29]⁺ ion. The quinoline ring itself can fragment by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for this heterocyclic system. chempap.org
Table 3: Predicted Mass Spectrometry Fragments for this compound (MW = 201.17 g/mol )
| Fragment Ion | Formation Process | Predicted m/z |
|---|---|---|
| [M]⁺• | Molecular Ion | 201 |
| [M - H]⁺ | Loss of H radical | 200 |
| [M - CHO]⁺ | Loss of formyl radical | 172 |
| [M - CO₂]⁺• | Loss of carbon dioxide | 157 |
X-ray Diffraction Studies for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this technique would provide accurate data on bond lengths, bond angles, and torsional angles.
Based on studies of similar structures like 2-(4-Methylphenyl)quinoline-4-carboxylic acid, it is expected that the quinoline ring system is largely planar. researchgate.net A key structural feature would be the dihedral angle between the plane of the carboxylic acid group and the plane of the quinoline ring. researchgate.net In the crystal lattice, molecules are likely to be linked by strong intermolecular hydrogen bonds. Specifically, the carboxylic acid groups can form O–H···N hydrogen bonds with the nitrogen atom of an adjacent quinoline ring, creating chains or more complex networks. researchgate.net These interactions govern the packing of the molecules in the crystal.
Table 4: Representative Crystallographic Data for a Substituted Quinoline-4-carboxylic Acid Analog
| Parameter | Example Value (from 2-(4-Methylphenyl)quinoline-4-carboxylic acid researchgate.net) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.1001 Å, b = 15.3464 Å, c = 20.3037 Å, β = 90.859° |
| Molecules per unit cell (Z) | 4 |
Advanced Chromatographic Techniques in Purification and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of this compound. Due to the polar nature of the carboxylic acid and formyl groups, reversed-phase chromatography is a particularly effective technique.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound. A reversed-phase C18 column is typically used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. teledyneisco.com An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to ensure the carboxylic acid is protonated, leading to sharper peaks and better separation. teledyneisco.com
For preparative purification, flash column chromatography can be employed. While normal-phase chromatography on silica gel is an option, reversed-phase flash chromatography using a C18 stationary phase can offer superior separation for polar compounds like this. teledyneisco.com Purification can also be achieved through recrystallization from an appropriate solvent system, a technique often used to obtain high-purity material suitable for analysis. mdpi.com
Thin-Layer Chromatography (TLC) is used for rapid reaction monitoring and for determining appropriate solvent systems for column chromatography.
Table 5: Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Analytical HPLC | Reversed-Phase C18 | Water/Acetonitrile + 0.1% TFA | Purity Assessment |
| Preparative Flash Chromatography | Reversed-Phase C18 | Water/Methanol Gradient | Purification |
Q & A
What are the established synthetic routes for 2-formylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?
Basic Synthesis:
The Doebner reaction is a classical method for synthesizing 2-substituted quinoline-4-carboxylic acids. It involves a three-component reaction between aniline derivatives, aldehydes, and pyruvic acid under acidic conditions . For this compound, substituting benzaldehyde with a formyl-containing aldehyde precursor is critical. Yields depend on catalyst choice (e.g., V₂O₅/Fe₃O₄ enhances efficiency in aqueous media) and temperature control to minimize side reactions like decarboxylation .
Advanced Optimization:
Recent modifications employ continuous flow reactors to improve scalability and reduce reaction time. Catalytic systems such as Lewis acids (e.g., Fe³⁺) or ionic liquids can enhance regioselectivity. For example, optimizing molar ratios (aniline:aldehyde:pyruvic acid = 1:1.2:1.5) and using microwave-assisted heating have achieved yields >75% . Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate high-purity product .
How is the structural integrity of this compound validated in crystallographic studies?
Basic Characterization:
Single-crystal X-ray diffraction (XRD) is the gold standard. The compound’s planar quinoline core and formyl/carboxylic acid substituents form intramolecular hydrogen bonds (O–H⋯O), stabilizing the crystal lattice. Key metrics include bond lengths (C=O: ~1.21 Å) and angles (C–C–N: ~120°) .
Advanced Analysis:
Puckering parameters and Hirshfeld surface analysis reveal intermolecular interactions (e.g., π-π stacking between quinoline rings). For derivatives, density functional theory (DFT) calculations correlate experimental XRD data with electronic properties, such as charge distribution on the formyl group, which influences reactivity .
What pharmacological activities are associated with this compound derivatives?
Basic Screening:
Derivatives exhibit antimicrobial and anticancer potential. For example, introducing electron-withdrawing groups (e.g., nitro) at the 6-position enhances activity against Staphylococcus aureus (MIC: 8 µg/mL) .
Advanced Mechanistic Studies:
In antituberculosis research, adamantyl-substituted analogs inhibit Mycobacterium tuberculosis enoyl-ACP reductase (IC₅₀: 1.2 µM) via hydrophobic interactions with the enzyme’s active site . Molecular docking and SAR studies highlight the formyl group’s role in binding specificity .
How do solubility and stability challenges impact experimental design with this compound?
Basic Properties:
The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies (TGA/DSC) show decomposition >200°C, but the formyl group is prone to hydrolysis under acidic/basic conditions .
Advanced Formulation:
Co-crystallization with cyclodextrins improves aqueous solubility (up to 5 mg/mL). For biological assays, use buffered solutions (pH 6–7) and avoid prolonged light exposure to prevent photodegradation .
What strategies are effective for functionalizing the formyl group in advanced derivatizations?
Advanced Methodologies:
- Schiff base formation : React with primary amines (e.g., aniline) to generate imine-linked conjugates for metal coordination studies .
- Reductive amination : Convert the formyl group to aminomethyl using NaBH₃CN and ammonium acetate, enabling peptide coupling .
- Click chemistry : Azide-alkyne cycloaddition with propargylamine introduces triazole moieties for imaging probes .
How are analytical methods tailored to assess purity and degradation products?
Basic QC:
HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) detects impurities (<2%). UV-Vis (λ_max ~310 nm) quantifies concentration .
Advanced Profiling:
LC-MS/MS identifies degradation products (e.g., hydrolyzed carboxylic acid). High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺ m/z calculated: 231.0662) .
How should researchers address contradictions in reported biological activity data?
Case Example:
Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin). For cytotoxicity, compare multiple cell lines (e.g., HEK293 vs. HeLa) to discern selective activity .
What safety protocols are critical when handling this compound?
Key Precautions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
